2-(4-bromo-1H-imidazol-1-yl)benzonitrile
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Overview
Description
2-(4-bromo-1H-imidazol-1-yl)benzonitrile is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromine atom attached to the imidazole ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-bromoimidazole with benzonitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(1H-imidazol-1-yl)benzonitrile, while oxidation with hydrogen peroxide can produce 2-(4-bromo-1H-imidazol-1-yl)benzoic acid .
Scientific Research Applications
2-(4-bromo-1H-imidazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. Additionally, the benzonitrile group can interact with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-amino-4-bromo-1H-imidazol-1-yl)benzonitrile
- 4-(2-bromo-1H-imidazol-1-yl)benzonitrile
Uniqueness
2-(4-bromo-1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrN3 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-(4-bromoimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-4-2-1-3-8(9)5-12/h1-4,6-7H |
InChI Key |
VCAIVEGZJVKPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=C(N=C2)Br |
Origin of Product |
United States |
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